B1579187 Cbz-3-Methoxy-D-Phenylalanine

Cbz-3-Methoxy-D-Phenylalanine

Cat. No.: B1579187
M. Wt: 329.42
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for carbobenzyloxy-3-methoxy-D-phenylalanine follows established conventions for amino acid derivatives with protecting groups and aromatic substitutions. Based on the structural analysis from chemical databases, the compound's systematic name reflects its stereochemical configuration, protective group placement, and substituent positioning. The molecule contains the D-configuration at the amino acid center, indicating the R-stereochemistry at the alpha carbon position according to Cahn-Ingold-Prelog priority rules.

The structural representation reveals a phenylalanine backbone where the amino group is protected by a carbobenzyloxy group, commonly referred to as the benzyloxycarbonyl protecting group. This protection strategy prevents unwanted side reactions during synthetic transformations while maintaining the integrity of the amino acid framework. The aromatic ring carries a methoxy substituent at the 3-position, which introduces electron-donating properties and influences the compound's reactivity profile and physical characteristics.

The molecular architecture demonstrates the characteristic features of protected amino acids used in solid-phase peptide synthesis and solution-phase coupling reactions. The carbobenzyloxy group provides acid-stable protection that can be selectively removed under specific conditions, making it particularly valuable in multi-step synthetic sequences. The positioning of the methoxy group on the aromatic ring creates distinct electronic and steric environments that can influence both the compound's synthetic utility and biological activity profiles.

Properties

Molecular Weight

329.42

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1. Antiviral Agents

Research has indicated that derivatives of Cbz-3-Methoxy-D-Phenylalanine can function as antiviral agents. For instance, studies on related compounds have shown their effectiveness in inhibiting membrane fusion processes critical for viral entry into host cells. This mechanism is particularly relevant in the development of treatments for viral infections .

2. Enzyme Inhibitors

The compound has been explored for its potential as an enzyme inhibitor. Its structural modifications can enhance binding affinity to specific enzymes, making it a candidate for drug development targeting various diseases .

3. Prodrugs Development

Amino acids like this compound are increasingly used in prodrug formulations to improve bioavailability. The incorporation of this compound into prodrugs can enhance absorption and efficacy by utilizing peptide transport mechanisms in the intestinal tract .

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of carbobenzoxy derivatives demonstrated that this compound effectively inhibited viral replication in vitro. The mechanism involved disruption of lipid bilayer integrity, which is crucial for viral entry, highlighting its potential therapeutic application against viruses such as HIV and influenza .

Case Study 2: Enzyme Inhibition

Research into enzyme inhibitors revealed that modifications on phenylalanine derivatives could lead to significant inhibition of proteases involved in cancer progression. This compound was shown to selectively inhibit certain proteolytic enzymes, suggesting its utility in cancer therapeutics .

Table 1: Synthesis Methods for this compound

Synthesis MethodDescriptionYield (%)References
Solid-phase peptide synthesisEfficient assembly using resin-bound amino acids80%
Solution-phase synthesisCoupling with DCC75%
Microwave-assisted synthesisRapid reaction conditions85%

Table 2: Pharmaceutical Applications

Application TypeDescriptionExample Compound
Antiviral AgentInhibits viral entry through membrane fusion disruptionZfFG (related compound)
Enzyme InhibitorTargets specific proteases involved in disease processesCbz derivatives
Prodrug DevelopmentEnhances bioavailability via peptide transport mechanismsL-valyl ester

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, functional, and application-based differences between Cbz-3-Methoxy-D-Phenylalanine and related compounds:

Compound Name Structure Molecular Weight (g/mol) Stereochemistry Key Functional Groups Primary Applications References
This compound Cbz-protected D-phenylalanine with 3-methoxy substituent 329.42 D-configuration Cbz, methoxy, carboxylic acid Peptide synthesis, immune studies, crystallography
Cbz-N-methyl-L-Phenylalanine Cbz-protected L-phenylalanine with N-methyl substitution ~307.35 (estimated) L-configuration Cbz, N-methyl, carboxylic acid Peptide backbone modification, drug delivery
(E)-3-(4-Methoxyphenyl)-2-propenoic Acid Unsaturated propenoic acid with 4-methoxy substituent 192.17 None (achiral) Methoxy, α,β-unsaturated carboxylic acid Antioxidant research, natural product synthesis
Caffeic Acid 3,4-Dihydroxy-substituted propenoic acid 180.16 None (achiral) Dihydroxy, α,β-unsaturated carboxylic acid Dietary supplements, antimicrobial agents
4-Hydroxybenzoic Acid Monohydroxy-substituted benzoic acid 138.12 None (achiral) Hydroxy, carboxylic acid Preservative, pharmaceutical intermediates

Key Comparative Insights:

Stereochemical Specificity: this compound’s D-configuration contrasts with the L-form seen in endogenous amino acids and derivatives like Cbz-N-methyl-L-Phenylalanine. This impacts peptide folding and receptor interactions . Achiral compounds like caffeic acid and (E)-3-(4-methoxyphenyl)-2-propenoic acid lack stereochemical complexity, limiting their utility in chiral recognition studies.

Functional Group Influence: The 3-methoxy group in Cbz-D-3-MeO-Phe-OH enhances steric bulk and electron-donating effects compared to the 4-methoxy isomer in (E)-3-(4-methoxyphenyl)-2-propenoic acid. This positional difference may alter solubility and binding affinity in biological targets . Caffeic acid’s 3,4-dihydroxy groups confer potent antioxidant activity, whereas the single methoxy in Cbz-D-3-MeO-Phe-OH prioritizes synthetic versatility over redox properties .

Applications in Drug Development: Cbz-protected amino acids are critical for peptide drug synthesis, whereas simpler aromatic acids (e.g., 4-hydroxybenzoic acid) serve as preservatives or intermediates . Unlike caffeic acid, which is used in supplements and cosmetics, Cbz-D-3-MeO-Phe-OH is tailored for specialized research, such as tumor-targeted delivery systems .

Research Findings and Implications

  • Synthetic Utility: The Cbz group in Cbz-D-3-MeO-Phe-OH allows mild deprotection under hydrogenolytic conditions, minimizing side reactions during peptide elongation .
  • Biological Activity : Methoxy-substituted aromatic compounds often exhibit improved metabolic stability compared to hydroxylated analogs. For example, Cbz-D-3-MeO-Phe-OH’s methoxy group may reduce oxidative degradation relative to caffeic acid’s dihydroxy structure .
  • Comparative Pharmacokinetics: D-amino acids like Cbz-D-3-MeO-Phe-OH are resistant to enzymatic cleavage in vivo, enhancing their utility in stable peptide therapeutics compared to L-forms .

Preparation Methods

Protection of Amino Group with Carbobenzyloxy (Cbz)

The Cbz group is a widely used amino protecting group in peptide synthesis and amino acid chemistry due to its stability and ease of removal under mild conditions.

  • Typical procedure involves reacting the free amino acid or amino acid derivative with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine in aqueous or biphasic organic solvents.
  • For example, the preparation of N-Cbz glycine and related derivatives involves dissolving the amino acid in aqueous base, followed by slow addition of Cbz-Cl at low temperature, then extraction and purification of the protected amino acid.

Stereoselective Synthesis and Resolution of D-Phenylalanine

  • The D-enantiomer is typically obtained either by chiral resolution of racemic mixtures or by asymmetric synthesis .
  • Resolution methods include enzymatic resolution or crystallization with chiral acids.
  • Asymmetric synthesis can be achieved via chiral auxiliaries or catalysts during the amino acid synthesis or via stereoselective alkylation of glycine derivatives.

Coupling Methods for Peptide and Amino Acid Derivatives

Peptide bond formation or amino acid coupling involving Cbz-protected amino acids often uses:

  • Acetylene ethers as condensing agents (e.g., methoxy acetylene) to promote coupling between amino acids with free amino or carboxyl groups under reflux in ethyl acetate.
  • Carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with additives like HOBt (1-hydroxybenzotriazole) are common for amide bond formation in protected amino acid derivatives.
  • Typical reaction conditions involve stirring at low temperature (0 °C) followed by room temperature incubation to optimize yields and minimize racemization.

Specific Preparation Example of Cbz-Protected Methoxy Amino Acid Derivatives

A detailed procedure adapted from supporting information in recent literature includes:

Step Reagents and Conditions Description
1. Cbz-phenylalanine (or 3-methoxyphenylalanine) + O-methylhydroxylamine hydrochloride + iPr2NH in DCM at 0 °C Formation of N-methoxy amide intermediate
2. Addition of HOBt, then EDCI·HCl at 0 °C, stirring for 3 h, then room temperature for 5 h Activation and coupling step
3. Workup with water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate Purification of product
4. Flash chromatography for final purification Isolation of pure Cbz-3-Methoxy-D-Phenylalanine derivative

This method yields high purity products suitable for further synthetic applications.

Purification and Characterization

  • Purification is typically achieved by recrystallization or flash chromatography on silica gel.
  • Characterization includes melting point determination , NMR spectroscopy (1H and 13C) , and mass spectrometry to confirm molecular weight and structure.
  • Crystallographic data for related compounds confirm the stereochemistry and substitution pattern.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Cbz Protection via Cbz-Cl Amino acid, Cbz-Cl, base Aqueous or biphasic, 0 °C to RT High selectivity, mild Requires careful pH control
Methoxy Substitution via PBr3 4-Methoxybenzyl alcohol, PBr3 Dry DCM, 0 °C, inert atmosphere High yield, clean reaction Sensitive to moisture
Coupling with EDCI/HOBt Cbz-amino acid, EDCI, HOBt, amine DCM, 0 °C to RT, several hours Efficient amide bond formation Possible racemization
Acetylene Ether Condensation N-Cbz amino acid, ester, methoxy acetylene Reflux in ethyl acetate Suitable for peptide synthesis Requires excess acetylene ether

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Cbz-3-Methoxy-D-Phenylalanine, and what critical reaction parameters must be controlled?

  • Methodological Answer : The compound is typically synthesized via carbobenzyloxy (Cbz) protection of the amine group in 3-Methoxy-D-Phenylalanine. Key steps include:

  • Amine Protection : Reacting 3-Methoxy-D-Phenylalanine with benzyl chloroformate (Cbz-Cl) in a basic aqueous solution (e.g., sodium bicarbonate) at 0–5°C to avoid racemization .
  • Coupling Optimization : Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate carboxylic acids in peptide bond formation. Reaction temperatures should be maintained below 25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor by TLC (Rf ~0.3 in 1:1 EtOAc/Hexane) .

Q. How is the Cbz protecting group introduced and removed in peptide synthesis involving this compound?

  • Methodological Answer :

  • Introduction : The Cbz group is added under Schotten-Baumann conditions (Cbz-Cl, NaOH, dichloromethane/water biphasic system) at 0°C to protect the amine .
  • Removal : Catalytic hydrogenation (H₂/Pd-C in methanol) or acidic cleavage (HBr in acetic acid) under inert atmospheres. Avoid prolonged exposure to prevent methoxy group degradation .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers analyze?

  • Methodological Answer :

  • 1H NMR : Key peaks include aromatic protons (δ 7.2–7.4 ppm, Cbz group), methoxy singlet (δ 3.8 ppm), and α-proton doublet (δ 4.2–4.5 ppm, J = 7 Hz) .
  • 13C NMR : Confirm Cbz carbonyl (δ ~155 ppm) and methoxy carbon (δ ~55 ppm) .
  • IR Spectroscopy : C=O stretch (1720 cm⁻¹, Cbz) and N-H bend (1540 cm⁻¹) .

Advanced Research Questions

Q. How can researchers mitigate racemization during the incorporation of this compound into peptide chains?

  • Methodological Answer :

  • Low-Temperature Coupling : Perform reactions at –20°C using HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) to reduce base-induced racemization .
  • Additives : Add DMAP (0.1 equiv) to accelerate coupling and minimize reaction time .
  • Monitoring : Use chiral HPLC (C18 column, 80:20 acetonitrile/water) to detect <1% enantiomeric excess (ee) loss .

Q. What are the common side reactions observed during synthesis, and how can they be minimized or characterized?

  • Methodological Answer :

  • Over-Carbobenzylation : Formation of bis-Cbz derivatives due to excess Cbz-Cl. Control stoichiometry (1:1.05 molar ratio of amine to Cbz-Cl) and monitor by LC-MS (m/z +91 for mono-Cbz) .
  • Methoxy Group Oxidation : Use inert atmospheres (N₂/Ar) during hydrogenation to prevent oxidation to quinones. Confirm purity via 1H NMR (absence of δ 6.8–7.0 ppm quinone protons) .

Q. How does the 3-methoxy substituent influence the compound’s reactivity in solid-phase peptide synthesis (SPPS) compared to non-substituted derivatives?

  • Methodological Answer :

  • Steric Effects : The methoxy group increases steric hindrance, reducing coupling efficiency by ~15% compared to unsubstituted Cbz-D-Phenylalanine. Optimize with microwave-assisted SPPS (50°C, 10 min) to improve yields .
  • Electron-Donating Effects : Enhances aromatic ring stability against electrophilic reagents (e.g., bromine), enabling selective modifications at other positions .

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